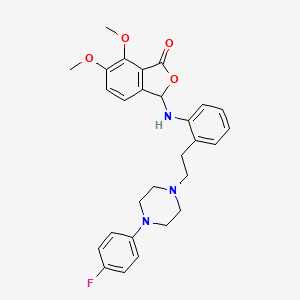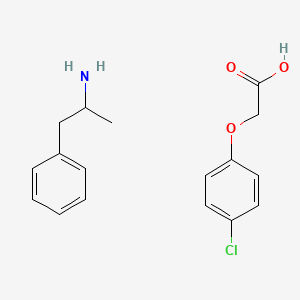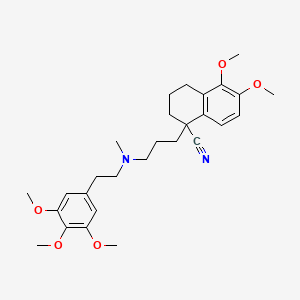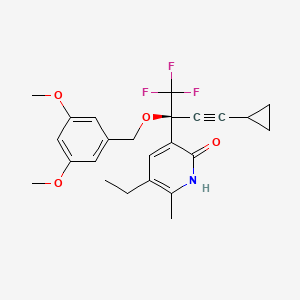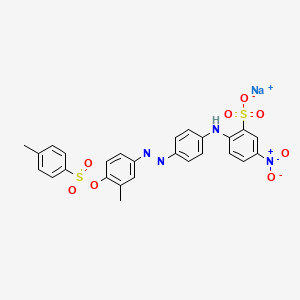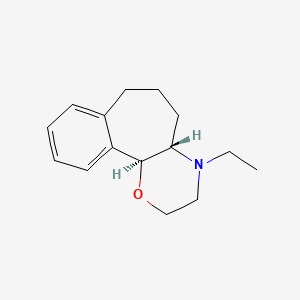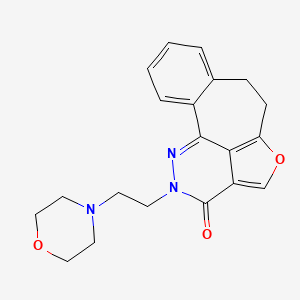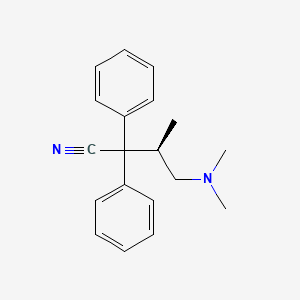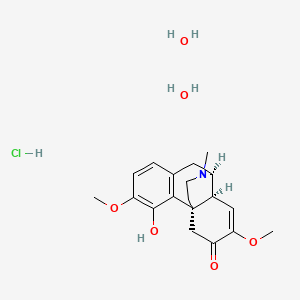
Sinomenine hydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinomenine hydrochloride dihydrate is a natural isoquinoline alkaloid extracted from the roots and stems of the plant Sinomenium acutum. This compound has been extensively studied for its pharmacological properties, including anti-inflammatory, analgesic, and immunosuppressive effects . It is commonly used in traditional Chinese medicine to treat conditions such as rheumatoid arthritis and other inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sinomenine hydrochloride dihydrate typically involves the extraction of sinomenine from Sinomenium acutum, followed by its conversion to the hydrochloride salt. The process includes steps such as alkalization, extraction, water washing, acid-water stripping, drying, and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of solvents like ethanol, acetone, and chloroform is common in these methods. The final product is obtained through crystallization, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Sinomenine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the structure of sinomenine, enhancing its pharmacological properties.
Reduction: Reduction reactions are employed to produce derivatives with improved biological activity.
Substitution: Substitution reactions, particularly on the aromatic ring, are used to create novel sinomenine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc amalgam and hydrochloric acid are often used in reduction reactions.
Substitution: Reagents such as bromine and methoxy groups are used in substitution reactions.
Major Products
The major products formed from these reactions include various sinomenine derivatives with enhanced anti-inflammatory and analgesic properties .
Wissenschaftliche Forschungsanwendungen
Sinomenine hydrochloride dihydrate has a wide range of scientific research applications:
Wirkmechanismus
Sinomenine hydrochloride dihydrate exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Analgesic: The compound reduces pain by modulating the release of histamine and interacting with histamine receptors.
Immunosuppressive: It suppresses the activation of immune cells and reduces the production of reactive oxygen species (ROS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antimicrobial properties.
Tetrandrine: Known for its anti-inflammatory and immunosuppressive effects.
Palmatine: Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
Sinomenine hydrochloride dihydrate is unique due to its specific molecular structure, which allows it to interact with multiple biological targets and pathways. Its ability to modulate immune responses and reduce inflammation makes it particularly valuable in the treatment of rheumatoid arthritis and other inflammatory diseases.
Eigenschaften
CAS-Nummer |
6106-69-0 |
|---|---|
Molekularformel |
C19H28ClNO6 |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH.2H2O/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;;;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H;2*1H2/t12-,13+,19-;;;/m1.../s1 |
InChI-Schlüssel |
BANVYLHEYYLNHA-NRDHZRBOSA-N |
Isomerische SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl |
Kanonische SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






